2-({1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL
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Overview
Description
2-({1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL is a complex organic compound that features a benzimidazole core structure. This compound is notable for its unique combination of a benzimidazole ring and a 3-methylphenoxyethyl group, connected via a thioether linkage to an ethanol moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL typically involves multiple steps, starting with the preparation of the benzimidazole core The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditionsFinally, the thioether linkage is formed by reacting the intermediate with an appropriate thiol reagent, followed by the addition of ethanol under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The phenoxy and thioether groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group yields aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-({1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as a pharmacophore in drug design and development.
Industry: It can be used in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The phenoxyethyl and thioether groups contribute to the compound’s overall binding affinity and specificity, influencing its pharmacokinetic and pharmacodynamic properties .
Comparison with Similar Compounds
Similar Compounds
1-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol: Shares the benzimidazole core and phenoxyethyl group but lacks the thioether linkage.
2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol: Similar structure but with a different functional group at the 2-position.
Uniqueness
2-({1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL is unique due to the presence of the thioether linkage, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C18H20N2O2S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]sulfanylethanol |
InChI |
InChI=1S/C18H20N2O2S/c1-14-5-4-6-15(13-14)22-11-9-20-17-8-3-2-7-16(17)19-18(20)23-12-10-21/h2-8,13,21H,9-12H2,1H3 |
InChI Key |
WTBRHUGPELZXHW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2SCCO |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2SCCO |
Origin of Product |
United States |
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